molecular formula C13H10O2 B13846642 9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol

9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol

Cat. No.: B13846642
M. Wt: 198.22 g/mol
InChI Key: JPWHLNBWBPJJJN-UHFFFAOYSA-N
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Description

(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol is an organic compound characterized by its unique structure, which includes a furan ring and conjugated double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the conjugated dienyne system: This involves coupling reactions such as Sonogashira coupling, where alkynes and alkenes are combined using palladium catalysts.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

    Reduction: The conjugated dienyne system can undergo hydrogenation to form saturated compounds.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Biology and Medicine:

    Drug Development: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry:

    Polymer Science: Used in the synthesis of polymers with unique electronic properties.

Mechanism of Action

The mechanism by which (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol exerts its effects depends on its specific application. For instance:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.

    Material Properties: The conjugated system allows for electron delocalization, which is crucial for its electronic properties in materials science.

Comparison with Similar Compounds

    (2E,8E)-9-(Thiophen-2-yl)nona-2,8-dien-4,6-diyn-1-ol: Similar structure but with a thiophene ring instead of a furan ring.

    (2E,8E)-9-(Pyridin-2-yl)nona-2,8-dien-4,6-diyn-1-ol: Contains a pyridine ring instead of a furan ring.

Uniqueness:

    Furan Ring: The presence of the furan ring imparts unique electronic properties and reactivity compared to thiophene or pyridine analogs.

    Conjugated System: The specific arrangement of double and triple bonds in (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol provides distinct chemical and physical properties.

Properties

IUPAC Name

9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHLNBWBPJJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC#CC#CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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